2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9661398
InChI: InChI=1S/C17H14ClN3O/c18-16-6-5-14(21-8-1-2-9-21)10-15(16)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22)
SMILES: C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3
Molecular Formula: C17H14ClN3O
Molecular Weight: 311.8 g/mol

2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC9661398

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide -

Specification

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
IUPAC Name 2-chloro-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C17H14ClN3O/c18-16-6-5-14(21-8-1-2-9-21)10-15(16)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22)
Standard InChI Key IGKOVVPEIXNRQR-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3
Canonical SMILES C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3

Introduction

The compound 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a complex organic molecule belonging to the benzamide class, which is known for its diverse pharmacological activities. This compound features a unique combination of functional groups, including a pyridine ring, a pyrrole ring, and a benzamide moiety, which may contribute to its potential biological activity and therapeutic applications.

Synthesis Methodologies

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide can be approached through various chemical methodologies. A common strategy involves the reaction of a suitably substituted benzoyl chloride with pyridin-3-ylmethylamine in the presence of a base, followed by the introduction of the pyrrol-1-yl group. Specific reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product.

Pharmacological Activities

Benzamides, in general, have been explored for their neuroleptic, anti-inflammatory, and anticancer properties. The presence of a pyridine ring and a pyrrole ring in 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator